molecular formula C15H12N2O B3022203 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 898389-29-2

2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B3022203
CAS No.: 898389-29-2
M. Wt: 236.27 g/mol
InChI Key: HIBAKIZZLKLYDZ-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 898389-29-2) is a high-value chemical building block designed for pharmaceutical research and development. It features the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for exhibiting a wide range of significant biological activities, including analgesic, anticancer, antiosteoporosis, and anxiolytic effects . This scaffold is a core component in several marketed drugs, such as Zolpidem and Minodronic acid, underscoring its importance in drug discovery . The presence of both the imidazo[1,2-a]pyridine core and a reactive aldehyde (-CHO) group at the 3-position makes this compound a versatile intermediate for further synthetic elaboration . It serves as a key precursor in the synthesis of more complex, functionally diverse molecules. For instance, it can be used in Friedel-Crafts alkylation reactions or as a starting material in the multi-step formal synthesis of 3-aroylimidazo[1,2-a]pyridines, which have promising applications as anticancer and antimitotic agents . Researchers can leverage the aldehyde functionality to introduce various structural motifs via condensation or reduction reactions, facilitating the exploration of structure-activity relationships (SAR) and the creation of novel compound libraries for biological screening. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling information. This compound has associated hazard warnings and requires the use of personal protective equipment, adequate ventilation, and safe laboratory practices .

Properties

IUPAC Name

2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-5-4-6-12(9-11)15-13(10-18)17-8-3-2-7-14(17)16-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBAKIZZLKLYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3-methylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the imidazo[1,2-a]pyridine core can engage in π-π stacking interactions with aromatic residues in proteins, influencing their conformation and activity .

Comparison with Similar Compounds

Key Trends :

  • Electron-Withdrawing Groups (e.g., Cl) : Increase crystallinity and intermolecular interactions (e.g., halogen bonding) .
  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility and alter spectroscopic profiles (e.g., NMR shifts) .

Aldehyde Reactivity

The carbaldehyde group participates in nucleophilic additions and condensations:

  • Chalcone Synthesis : 2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde reacts with acetylated heterocycles (e.g., acetyl thiophene) in PEG-400 to form chalcones with antioxidant activity .

Substituent-Directed Modifications

  • Methyl Groups (e.g., 6-CH₃) : Steric effects may hinder reactivity at position 3 but improve thermal stability .
  • Halogens (e.g., Cl) : Enhance electrophilicity of the aldehyde, accelerating Schiff base formation .

Crystallographic and Spectroscopic Comparisons

Crystallographic Features

  • 2-(4-Chlorophenyl) Derivative : Exhibits a racemic twin structure with dihedral angles of 33.5–34.6° between aromatic rings. C-H⋯N/O interactions dominate packing .
  • Trifluoroacetophenone Analog: Features F⋯F contacts (3.07 Å) and C-H⋯O hydrogen bonds, influencing lattice stability .

Spectroscopic Data

  • 2-(4-Methoxyphenyl) Derivative : ¹H NMR (CDCl₃) shows a singlet at δ 10.04 (aldehyde proton) and methoxy resonance at δ 3.88 .
  • Chalcone Derivatives : IR spectra display carbonyl stretches at 1685–1600 cm⁻¹ and C-F stretches at 750 cm⁻¹ .

Biological Activity

2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a derivative of imidazo[1,2-a]pyridines, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Target and Mode of Action

The compound primarily acts through its ability to form stable complexes with transition metals, particularly copper. This interaction facilitates catalytic reactions such as catechol oxidation, which can influence various biochemical pathways. Additionally, it has been shown to inhibit specific kinases involved in cell signaling pathways crucial for cell proliferation and survival .

Biochemical Pathways

The biological activity of this compound is linked to its modulation of key signaling pathways:

  • MAPK Pathway : Influences cell proliferation and differentiation.
  • PI3K/Akt Pathway : Plays a critical role in regulating cell survival and metabolism.

These pathways are vital for maintaining cellular homeostasis and are often dysregulated in cancer cells, making this compound a candidate for cancer therapy .

Cellular Effects

The compound exhibits several cellular effects:

  • Inhibition of Cell Proliferation : It has been observed to induce apoptosis in cancer cell lines by altering gene expression related to cell cycle regulation.
  • Modulation of Gene Expression : The compound can influence transcription processes by binding to DNA, potentially leading to changes in metabolic pathways and cellular responses to stress .

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's efficacy against breast cancer cells (MDA-MB-231) has been particularly noted, where it suppresses the NF-κB signaling pathway, a critical regulator of inflammation and cancer progression .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also shown promise as antimicrobial agents. The compound's structural features allow it to interact with bacterial enzymes and disrupt essential metabolic processes. Preliminary studies suggest activity against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting its potential as an anti-TB agent .

Study on Anticancer Activity

A recent study evaluated the effects of this compound on breast cancer cell lines. The results indicated significant inhibition of cell viability at concentrations as low as 10 µM. The study utilized MTT assays to assess cytotoxicity and flow cytometry for apoptosis detection. Key findings include:

  • IC50 Value : Approximately 15 µM.
  • Mechanism : Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.

Study on Antimicrobial Activity

Another investigation focused on the compound's efficacy against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined through broth microdilution methods:

  • MIC Value : ≤0.006 µM for selected analogs.
  • Comparison : Potency surpassing that of existing anti-TB drugs like PA-824.

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MDA-MB-231 cells
AntimicrobialEffective against Mycobacterium tuberculosis
Kinase InhibitionModulates MAPK and PI3K/Akt pathways
Gene ExpressionAlters transcription processes

Q & A

Q. What are the common synthetic routes for 2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack formylation reaction. A representative method involves reacting 2-(3-methylphenyl)imidazo[1,2-a]pyridine with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in chloroform at 0–10°C, followed by refluxing for 8 hours and vacuum evaporation . Alternative routes include Cu(II)-catalyzed dehydrogenative aminooxygenation, which achieves moderate to good yields under acetonitrile solvent conditions . For substituted derivatives, Claisen-Schmidt condensation with heterocyclic ketones (e.g., acetyl pyridine) in PEG-400 has been reported .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography : The planar imidazo[1,2-a]pyridine core and substituent orientation can be confirmed via single-crystal analysis. For example, C–H⋯N/O hydrogen bonds stabilize the crystal lattice in analogs like 2-(4-methoxyphenyl)-6-nitro derivatives .
  • NMR spectroscopy : High-resolution ¹H/¹³C NMR identifies aldehyde protons (~9.8–10.2 ppm) and aromatic substituents. Derivatives such as 6-methyl-2-(4-methylphenyl) analogs show distinct splitting patterns for methyl groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 272.25 for difluorophenyl derivatives) confirm molecular weight .

Q. What safety precautions are necessary when handling this compound?

Safety protocols include:

  • Using PPE (gloves, goggles) due to potential skin/eye irritation.
  • Storing in inert atmospheres (2–8°C) to prevent aldehyde oxidation .
  • Avoiding inhalation; work in fume hoods during reactions involving POCl₃ or DMF .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of Vilsmeier-Haack formylation?

Key variables include:

  • Solvent choice : Chloroform enhances electrophilic substitution compared to polar aprotic solvents .
  • Catalyst loading : Silver(I) salts (e.g., AgNO₃) in acetonitrile improve yields by 15–20% in aminooxygenation reactions .
  • Temperature control : Maintaining 0–10°C during DMF/POCl₃ addition minimizes side reactions .
  • Reaction time : Extended reflux (8–12 hours) ensures complete conversion but risks decomposition; monitor via TLC .

Q. What strategies address contradictory data in reported synthetic yields?

Discrepancies (e.g., 33% vs. 50–70% yields) arise from:

  • Substituent effects : Electron-donating groups (e.g., 3-methylphenyl) deactivate the imidazo[1,2-a]pyridine core, reducing formylation efficiency .
  • Workup methods : Vacuum evaporation vs. aqueous quenching can alter recovery of aldehyde products .
  • Catalyst variability : Copper vs. silver catalysts yield different byproducts; HPLC-MS analysis helps identify impurities .

Q. How to design Schiff base derivatives for biological activity screening?

  • Procedure : React the aldehyde with amines (e.g., p-anisidine) in methanol under reflux with glacial acetic acid as a catalyst. Isolate products via filtration after 16 hours .
  • Functionalization : Introduce fluorophenyl or trifluoromethyl groups to enhance lipophilicity and target enzyme binding pockets .
  • Validation : Screen derivatives for antimicrobial activity using agar diffusion assays or cytotoxicity via MTT tests .

Q. What are the challenges in analyzing environmental stability and degradation pathways?

  • Hydrolysis : The aldehyde group is prone to hydrolysis in aqueous media; stability studies in buffered solutions (pH 1–10) identify degradation products .
  • Photodegradation : UV-Vis spectroscopy tracks carbonyl group breakdown under light exposure; use amber vials for storage .
  • Ecotoxicology : Assess toxicity via Daphnia magna assays, as imidazo[1,2-a]pyridines may persist in aquatic systems .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for aldehyde stability.
  • Characterization : Combine XRD and NMR for unambiguous structural confirmation.
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent effects with yield/activity trends.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

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